Methoxamine, (-)-

Catalog No.
S535144
CAS No.
390-28-3
M.F
C11H17NO3
M. Wt
211.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methoxamine, (-)-

CAS Number

390-28-3

Product Name

Methoxamine, (-)-

IUPAC Name

(1R,2S)-2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

InChI

InChI=1S/C11H17NO3/c1-7(12)11(13)9-6-8(14-2)4-5-10(9)15-3/h4-7,11,13H,12H2,1-3H3/t7-,11-/m0/s1

InChI Key

WJAJPNHVVFWKKL-CPCISQLKSA-N

SMILES

Array

solubility

Soluble (185 g/L)
9.21e+00 g/L

Synonyms

Hydrochloride, Methoxamine, Methoxamedrin, Methoxamine, Methoxamine Hydrochloride, Metoxamine Wellcome, Vasoxin, Vasoxine, Vasoxyl, Vasylox, Wellcome, Metoxamine

Canonical SMILES

CC(C(C1=C(C=CC(=C1)OC)OC)O)N

Isomeric SMILES

C[C@@H]([C@@H](C1=C(C=CC(=C1)OC)OC)O)N

The exact mass of the compound Methoxamine is 211.1208 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble (185 g/l)9.21e+00 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines. It belongs to the ontological category of amphetamines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

(-)-Methoxamine (CAS 390-28-3) is the levorotatory, pharmacologically active stereoisomer of methoxamine. It functions as a potent and direct-acting α1-adrenergic receptor agonist, causing vasoconstriction and a subsequent increase in blood pressure. Structurally, it is a phenylethanolamine derivative that lacks the catechol moiety characteristic of endogenous agonists like norepinephrine. This structural difference prevents its metabolism by catechol-O-methyltransferase (COMT), contributing to a longer duration of action compared to catecholamines and making it a chemically stable tool for in vitro and in vivo models requiring consistent α1-receptor activation.

Procuring a generic or racemic form of methoxamine introduces the (+)-enantiomer, which is pharmacologically distinct and significantly less active, acting as an isomeric impurity that can confound results and reduce potency. The biological activity of adrenergic agonists is highly dependent on stereochemistry; therefore, using the racemate instead of the pure (-)-enantiomer compromises assay precision and reproducibility. Furthermore, substitution with other common α1-agonists like phenylephrine is not a direct replacement. While both are α1-agonists, they exhibit different potencies and potentially different receptor subtype affinities depending on the specific tissue or model system, leading to inequivalent biological outcomes. This makes (-)-Methoxamine the required choice for studies demanding a well-defined, stereochemically pure α1-agonist.

Superior Functional Potency Over Phenylephrine in Smooth Muscle Contraction Models

In functional assays using porcine internal anal sphincter (IAS) smooth muscle, (-)-Methoxamine (referred to as L-erythro-methoxamine) demonstrated significantly higher potency than the common in-class substitute, phenylephrine. The concentration required to elicit a half-maximal contraction (EC50) for (-)-Methoxamine was approximately 3.3-fold lower than that for phenylephrine, indicating a stronger effect at a lower dose. The racemic mixture of methoxamine showed potency similar to phenylephrine, highlighting that the enhanced activity is specific to the (-)-enantiomer.

Evidence DimensionFunctional Potency (EC50) for Muscle Contraction
Target Compound Data17.6 µM for (-)-Methoxamine
Comparator Or Baseline58.3 µM for Phenylephrine
Quantified Difference~3.3-fold more potent than Phenylephrine
ConditionsIn vitro superfusion organ bath with porcine internal anal sphincter (IAS) tissue strips.

For researchers needing a potent α1-agonist for smooth muscle studies, this compound provides greater efficacy at lower concentrations than phenylephrine, reducing material costs and potential off-target effects.

Enhanced Chemical Stability by Design: Resistance to COMT Metabolism

Unlike endogenous catecholamines such as norepinephrine and epinephrine, methoxamine's chemical structure lacks the 3,4-dihydroxybenzene (catechol) ring system. This modification is critical because the catechol moiety is a primary substrate for the metabolic enzyme Catechol-O-methyltransferase (COMT), which rapidly inactivates many adrenergic agonists. Because (-)-Methoxamine is not a substrate for COMT, it exhibits a significantly longer duration of action and greater stability in biological preparations compared to catecholamines.

Evidence DimensionMetabolic Susceptibility
Target Compound DataNot a substrate for Catechol-O-methyltransferase (COMT)
Comparator Or BaselineNorepinephrine and other catecholamines are rapidly metabolized by COMT
Quantified DifferenceQualitatively higher metabolic stability and longer duration of action
ConditionsIn vivo and in vitro biological systems containing the COMT enzyme.

This inherent stability simplifies experimental design and improves reproducibility by providing a consistent, long-lasting stimulus, making it a superior choice for prolonged assays and reducing the need for frequent redosing or use of metabolic inhibitors.

Demonstrated Stereospecificity: Procurement of the Active Enantiomer Avoids Inactive Impurity

The pharmacological activity of methoxamine resides almost entirely in the (-)-enantiomer (also described as the 1R,2S or L-erythro isomer). The presence of other isomers, as found in a racemic mixture, contributes little to the desired α1-adrenergic effect and effectively acts as an impurity. For example, in functional studies on smooth muscle, the potency of (-)-Methoxamine was over 4-fold greater than that of the racemic mixture, demonstrating the critical importance of stereochemical purity for achieving maximal and predictable activity.

Evidence DimensionFunctional Potency (EC50) for Muscle Contraction
Target Compound Data17.6 µM for (-)-Methoxamine
Comparator Or Baseline74.7 µM for Racemic Methoxamine
Quantified Difference~4.2-fold more potent than the racemic mixture
ConditionsIn vitro superfusion organ bath with porcine internal anal sphincter (IAS) tissue strips.

Procuring the stereochemically pure (-)-Methoxamine ensures that the administered dose consists entirely of the active agent, leading to higher potency, improved data quality, and elimination of confounding variables from less active isomers.

Reference Standard in Smooth Muscle Pharmacology

Ideal for use as a potent and reliable reference agonist in studies of vascular, gastrointestinal, or other smooth muscle preparations where consistent and reproducible α1-adrenergic-mediated contraction is required. Its superior potency compared to phenylephrine allows for more efficient dose-response curve generation.

Long-Duration In Vivo and Ex Vivo Cardiovascular Models

Suited for experimental models requiring sustained increases in peripheral vascular resistance or blood pressure without the rapid metabolic degradation seen with catecholamines like norepinephrine. Its resistance to COMT metabolism ensures a stable, prolonged effect, simplifying experimental protocols.

Probing Stereoselective Receptor-Ligand Interactions

Serves as an essential tool for studies in receptor pharmacology and medicinal chemistry that aim to characterize the stereospecific requirements of α1-adrenergic receptors. Its use, in contrast to the racemate, provides unambiguous data on the effects of the active enantiomer.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

211.12084340 Da

Monoisotopic Mass

211.12084340 Da

Heavy Atom Count

15

LogP

0.8
0.8

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HUQ1KC1YLI
HG4D84VF66

Related CAS

61-16-5 (hydrochloride)

Drug Indication

Indicated for the treatment and management of hypotension.

Pharmacology

Methoxamine is a potent sympathomimetic amine that increases both systolic and diastolic blood pressure. Methoxamine is indicated for prevention and treatment of the acute hypotensive state occurring with spinal anesthesia. It is also indicated as adjunctive treatment of hypotension due to hemorrhage, reactions to medications, surgical complications, and shock associated with brain damage due to trauma or tumor. Methoxamine acts on both α1-adrenergic receptors but appears to have no effect on β-adrenergic receptors. It acts by increasing the force of the heart's pumping action as well as constricting peripheral blood vessels.

MeSH Pharmacological Classification

Sympathomimetics

ATC Code

C - Cardiovascular system
C01 - Cardiac therapy
C01C - Cardiac stimulants excl. cardiac glycosides
C01CA - Adrenergic and dopaminergic agents
C01CA10 - Methoxamine

Mechanism of Action

Methoxamine acts through peripheral vasoconstriction by acting as a pure alpha-1 adrenergic receptor agonist, consequently increasing systemic blood pressure (both systolic and diastolic).

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Other CAS

390-28-3

Wikipedia

Methoxamine

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023
1: Sun D, Wu Y, Yang L, Han J, Liu R, Wang L. Effects of continuous intravenous infusion of methoxamine on the intraoperative hemodynamics of elderly patients undergoing total hip arthroplasty. Med Sci Monit. 2014 Oct 18;20:1969-76. doi: 10.12659/MSM.890760. PubMed PMID: 25326008; PubMed Central PMCID: PMC4211421.
2: Bell D, Duffin A, Gruss HJ, Pediconi C, Jacobs A. A randomised, controlled, crossover study to investigate the pharmacodynamics, pharmacokinetics and safety of 1R,2S-methoxamine hydrochloride (NRL001) in healthy elderly subjects. Colorectal Dis. 2014 Mar;16 Suppl 1:27-35. doi: 10.1111/codi.12543. PubMed PMID: 24499494.
3: Simpson JA, Bush D, Gruss HJ, Jacobs A, Pediconi C, Scholefield JH. A randomised, controlled, crossover study to investigate the safety and response of 1R,2S-methoxamine hydrochloride (NRL001) on anal function in healthy volunteers. Colorectal Dis. 2014 Mar;16 Suppl 1:5-15. doi: 10.1111/codi.12541. PubMed PMID: 24499492.
4: Ulu ST. Determination of methoxamine in human plasma and urine by a validated HPLC-fluorescence detection method. J AOAC Int. 2013 Sep-Oct;96(5):987-90. PubMed PMID: 24282936.
5: Herath CB, Mak K, Burrell LM, Angus PW. Angiotensin-(1-7) reduces the perfusion pressure response to angiotensin II and methoxamine via an endothelial nitric oxide-mediated pathway in cirrhotic rat liver. Am J Physiol Gastrointest Liver Physiol. 2013 Jan 1;304(1):G99-108. doi: 10.1152/ajpgi.00163.2012. Epub 2012 Oct 18. PubMed PMID: 23086915.
6: Acosta-Cota SJ, Sánchez-López A, Molina-Muñoz T, Gómez-Viquez NL, Centurión D. Evidence that chronic administration of 17β-oestradiol decreases the vasopressor responses to adrenergic system stimulation in streptozotocin-diabetic female rats. Steroids. 2014 May;83:1-9. doi: 10.1016/j.steroids.2014.01.011. Epub 2014 Feb 7. PubMed PMID: 24513052.
7: Bell D, Duffin A, Jacobs A, Pediconi C, Gruss HJ. A double-blind, placebo-controlled, randomised, parallel-group, dose-escalating, repeat dose study in healthy volunteers to evaluate the safety, tolerability, pharmacodynamic effects and pharmacokinetics of the once daily rectal application of NRL001 suppositories for 14 days. Colorectal Dis. 2014 Mar;16 Suppl 1:36-50. doi: 10.1111/codi.12544. PubMed PMID: 24499495.
8: Abdelmawla AH, Langley RW, Szabadi E, Bradshaw CM. Comparison of the effects of desipramine on noradrenaline- and methoxamine-evoked venoconstriction in man. Br J Clin Pharmacol. 1995 Nov;40(5):445-51. PubMed PMID: 8703648; PubMed Central PMCID: PMC1365190.
9: Cabanes L, Costes F, Weber S, Regnard J, Benvenuti C, Castaigne A, Guerin F, Lockhart A. Improvement in exercise performance by inhalation of methoxamine in patients with impaired left ventricular function. N Engl J Med. 1992 Jun 18;326(25):1661-5. PubMed PMID: 1588979.
10: Bell D, Pediconi C, Jacobs A. Randomised clinical trial: study of escalating doses of NRL001 given in rectal suppositories of different weights. Colorectal Dis. 2014 Mar;16 Suppl 1:16-26. doi: 10.1111/codi.12542. PubMed PMID: 24499493.
11: Bitsios P, Langley RW, Szabadi E, Bradshaw CM. Comparison of the effects of clonidine on tyramine- and methoxamine-evoked mydriasis in man. Br J Clin Pharmacol. 1996 Apr;41(4):269-75. PubMed PMID: 8730971; PubMed Central PMCID: PMC2042588.
12: Vetrivelan R, Mallick HN, Kumar VM. Changes in body temperature and sleep-wakefulness after intrapreoptic injection of methoxamine in rats. Neural Plast. 2003;10(4):267-78. PubMed PMID: 15152981; PubMed Central PMCID: PMC2565433.
13: Siproudhis L, Jones D, Shing RN, Walker D, Scholefield JH; Libertas Study Consortium. Libertas: rationale and study design of a multicentre, Phase II, double-blind, randomised, placebo-controlled investigation to evaluate the efficacy, safety and tolerability of locally applied NRL001 in patients with faecal incontinence. Colorectal Dis. 2014 Mar;16 Suppl 1:59-66. doi: 10.1111/codi.12546. PubMed PMID: 24499497.
14: Lee RH, Heckman CJ. Enhancement of bistability in spinal motoneurons in vivo by the noradrenergic alpha1 agonist methoxamine. J Neurophysiol. 1999 May;81(5):2164-74. PubMed PMID: 10322057.
15: Clark JT, Kalra SP, Kalra PS. Effects of a selective alpha 1-adrenoceptor agonist, methoxamine, on sexual behavior and penile reflexes. Physiol Behav. 1987;40(6):747-53. PubMed PMID: 3671546.
16: Abdelmawla AH, Langley RW, Szabadi E, Bradshaw CM. The opposite effects of amitriptyline on noradrenaline- and methoxamine-evoked venoconstriction in man. Naunyn Schmiedebergs Arch Pharmacol. 1996 Jun;354(1):25-9. PubMed PMID: 8832584.
17: Brown CG, Katz SE, Werman HA, Luu T, Davis EA, Hamlin RL. The effect of epinephrine versus methoxamine on regional myocardial blood flow and defibrillation rates following a prolonged cardiorespiratory arrest in a swine model. Am J Emerg Med. 1987 Sep;5(5):362-9. PubMed PMID: 3620033.
18: Lelkes Z, Porkka-Heiskanen T, Stenberg D. Cholinergic basal forebrain structures are involved in the mediation of the arousal effect of noradrenaline. J Sleep Res. 2013 Dec;22(6):721-6. doi: 10.1111/jsr.12061. Epub 2013 May 24. PubMed PMID: 23701447.
19: Lee FY, Albillos A, Colombato LA, Groszmann RJ. The role of nitric oxide in the vascular hyporesponsiveness to methoxamine in portal hypertensive rats. Hepatology. 1992 Oct;16(4):1043-8. PubMed PMID: 1398484.
20: Patrick WD, Freedman J, McEwen T, Light RB, Ludwig L, Roberts D. A randomized, double-blind comparison of methoxamine and epinephrine in human cardiopulmonary arrest. Am J Respir Crit Care Med. 1995 Aug;152(2):519-23. PubMed PMID: 7633701.

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